molecular formula C19H18F2N4O2 B5329256 N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide

N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide

Cat. No.: B5329256
M. Wt: 372.4 g/mol
InChI Key: AHNXLWNCDDEBOC-UHFFFAOYSA-N
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Description

N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole core, a pyridine ring, and a difluorophenoxy group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4O2/c1-11(2)15-9-16(25-24-15)18(26)23-10-12-4-3-7-22-19(12)27-17-6-5-13(20)8-14(17)21/h3-9,11H,10H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNXLWNCDDEBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NCC2=C(N=CC=C2)OC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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